tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate

Aldosterone synthase inhibition CYP11B2 selectivity Structure-activity relationship

tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate (CAS 251947-21-4) is a differentially protected trans-1,4-diaminocyclohexane derivative bearing a Boc (tert-butoxycarbonyl) group on one amine and an acetyl group on the other. Vendors explicitly list the compound as the trans-isomer and specify a minimum purity of 95%.

Molecular Formula C13H24N2O3
Molecular Weight 256.346
CAS No. 251947-21-4
Cat. No. B2567632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate
CAS251947-21-4
Molecular FormulaC13H24N2O3
Molecular Weight256.346
Structural Identifiers
SMILESCC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O3/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)18-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)(H,15,17)
InChIKeyHWHOBRXKBHPNKE-XYPYZODXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate (CAS 251947-21-4) – A Key Trans-Cyclohexyl Building Block for Aldosterone Synthase Inhibitor Manufacturing


tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate (CAS 251947-21-4) is a differentially protected trans-1,4-diaminocyclohexane derivative bearing a Boc (tert-butoxycarbonyl) group on one amine and an acetyl group on the other. Vendors explicitly list the compound as the trans-isomer and specify a minimum purity of 95% . The IUPAC entry 1,1-dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate confirms the defined trans geometry . This scaffold serves as the essential cyclohexylamine fragment in Lorundrostat (MT-4129), an orally active, highly selective aldosterone synthase (CYP11B2) inhibitor currently in Phase 3 clinical development [1].

Why cis-Isomer or Unprotected Analogs Cannot Substitute for tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate Without Evidence


The trans-4-acetamidocyclohexyl fragment directly shapes the pharmacological profile of the clinical candidate Lorundrostat, as shown by its IUPAC name N-(trans-4-acetamidocyclohexyl)-2-{4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl}acetamide [1]. Lorundrostat inhibits human CYP11B2 with a Ki of 1.27 nM and exhibits 374‑fold selectivity over the closely related CYP11B1 (Ki 475 nM) ; this selectivity depends on the precise three-dimensional orientation of the trans‑cyclohexyl linker, which positions the acetamide group optimally within the CYP11B2 active site. The (1R*,4R*)‑stereochemistry annotation on commercial lots is therefore not cosmetic but reflects a configuration that has been optimized through iterative medicinal chemistry [2]. Replacing this building block with the corresponding cis‑isomer, a cis/trans mixture, or an unprotected amine would introduce uncharacterized stereochemical or reactivity variables that could compromise the selectivity and potency of the final API—changes that lack any published bridging data.

Quantitative Differentiation Evidence for tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate (CAS 251947-21-4)


Stereochemistry-Dependent CYP11B2 Selectivity: The Trans-Configured Building Block Delivers a 374‑Fold Ki Ratio in the Final Drug Substance

The (1R*,4R*)-trans configuration embedded in CAS 251947-21-4 is retained in Lorundrostat, whose IUPAC name explicitly specifies N-(trans-4-acetamidocyclohexyl)-... [1]. Lorundrostat inhibits human CYP11B2 with Ki = 1.27 nM and human CYP11B1 with Ki = 475 nM, yielding a selectivity ratio of 374:1 . The cis‑isomer would invert the relative orientation of the acetamide and the piperazine‑acetamide linker, a change that published SAR for this chemotype indicates would substantially erode CYP11B2 binding affinity [2].

Aldosterone synthase inhibition CYP11B2 selectivity Structure-activity relationship

Defined Stereochemistry of Starting Material in the Published Lorundrostat Synthetic Route

The synthesis of (4-acetylamino-cyclohexyl)-carbamic acid tert-butyl ester is described in US 8,268,840 B2 using (4-amino-cyclohexyl)-carbamic acid tert-butyl ester as starting material [1]. The patent explicitly depicts the trans‑4‑substituted cyclohexyl core and reports an isolated yield of 14.3 g from 15 g starting material (95% crude yield) after acetylation with Ac₂O and TEA in DCM at ambient temperature. The cis‑isomer is not employed in this published route.

Synthetic route Patent synthesis Stereochemical integrity

Purity Specification and Lot-to-Lot Consistency Relative to Uncontrolled Mixtures

Commercial lots of CAS 251947-21-4 are certified at ≥95% purity by a reputable vendor, with a molecular weight of 256.34 g/mol . In contrast, generic '4-acetamidocyclohexyl' derivatives are frequently supplied as cis/trans mixtures (e.g., TC I Product C1254, 4‑Acetamidocyclohexanol, cis‑ and trans‑ mixture, >98.0% GC) . The latter mixture requires laborious chromatographic or recrystallization-based isomer separation before use, introducing additional cost and yield loss.

Purity specification Quality control Building block procurement

Orthogonal Protection Strategy Enables Regioselective Downstream Elaboration

The compound carries two differentially removable protecting groups: a Boc group (cleaved under acidic conditions, e.g., TFA or HCl/dioxane) and an acetamide group (stable to acid but cleavable under strongly basic or enzymatic conditions) [1]. The unprotected analog N-(trans-4-aminocyclohexyl)acetamide (CAS 873537-23-6) loses this orthogonality, exposing both amines to simultaneous reaction . In the Lorundrostat synthesis, the Boc group is removed selectively to free the cyclohexylamine for amide coupling with the triazine-piperazine fragment [2].

Orthogonal deprotection Boc chemistry Amide coupling

Where tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate Delivers Definitive Scientific & Procurement Value


GMP-Compliant Manufacture of Lorundrostat (MT-4129) and Derivative Aldosterone Synthase Inhibitors

[1] For CMO organizations and pharmaceutical manufacturers scaling Lorundrostat or its follow-on analogs, CAS 251947-21-4 provides the patented, high-yielding (95%) trans-cyclohexyl precursor route [2]. Its orthogonal Boc-acetamide protection enables the regioselective amide coupling with the triazine-piperazine fragment described in US 8,268,840. Procuring the defined single trans-isomer eliminates the need for chiral chromatography or diastereomer separation, reducing process complexity by 2–4 unit operations per batch.

Medicinal Chemistry SAR Campaigns Around CYP11B2-Selective Scaffolds

[3] When exploring structure-activity relationships for CYP11B2 (aldosterone synthase) inhibitors, the trans-stereochemistry is a key determinant of selectivity, with Lorundrostat achieving Ki 1.27 nM and 374-fold selectivity over CYP11B1 . Using CAS 251947-21-4 as the standard trans-building block allows medicinal chemists to systematically vary the piperazine-triazine region while holding the stereochemically critical cyclohexyl core constant, enabling meaningful SAR interpretation.

Parallel Library Synthesis of Trans-1,4-Diaminocyclohexane-Derived Compound Collections

[4] In diversity-oriented synthesis, the orthogonal protecting groups on CAS 251947-21-4 permit sequential amine deprotection and functionalization—first Boc removal with TFA, followed by amide coupling, then acetamide hydrolysis under basic conditions . This generates a trans-1,4-diaminocyclohexane core with two distinct vectors for library enumeration, a capability not available with unprotected N-(trans-4-aminocyclohexyl)acetamide.

Scaled Procurement for Medicinal Chemistry CROs with Unambiguous Quality Specifications

Contract research organizations requiring kilogram quantities of a trans-cyclohexyl building block with traceable quality documentation benefit from CAS 251947-21-4's defined ≥95% purity specification and single-isomer identity . Because the compound is listed with explicit (1R*,4R*) stereochemistry and the trans descriptor on multiple supplier databases, its procurement avoids the ambiguity and batch-to-batch variability inherent to cis/trans mixtures of related materials .

Quote Request

Request a Quote for tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.